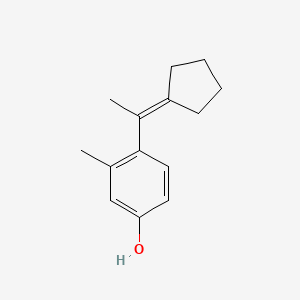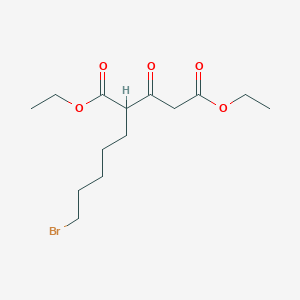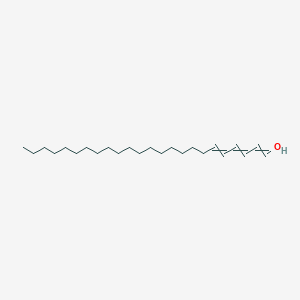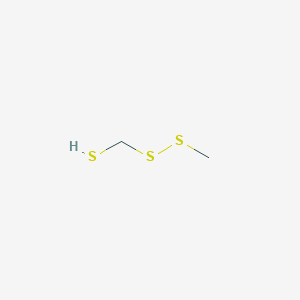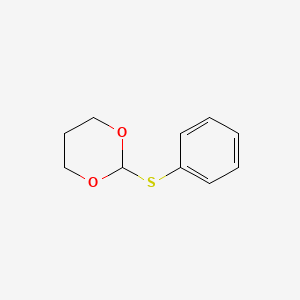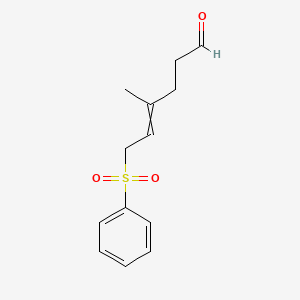![molecular formula C14H24O6 B14304059 [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol CAS No. 113791-65-4](/img/structure/B14304059.png)
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol is an organic compound that features a cyclohexane ring bonded to two 1,3-dioxolane rings, which are further connected to dimethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol typically involves the reaction of cyclohexane derivatives with 1,3-dioxolane and formaldehyde in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as KMnO₄ or OsO₄.
Reduction: Employing reducing agents like LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX, RCuLi.
Electrophiles: RCOCl, RCHO, CH₃I.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action for [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol involves its interaction with molecular targets and pathways. The compound’s stability and reactivity are influenced by the presence of the 1,3-dioxolane rings, which can protect reactive sites and facilitate specific reactions .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
113791-65-4 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
[2-[1-[4-(hydroxymethyl)-1,3-dioxolan-2-yl]cyclohexyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H24O6/c15-6-10-8-17-12(19-10)14(4-2-1-3-5-14)13-18-9-11(7-16)20-13/h10-13,15-16H,1-9H2 |
Clé InChI |
ULEXSKHATLBKDW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2OCC(O2)CO)C3OCC(O3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
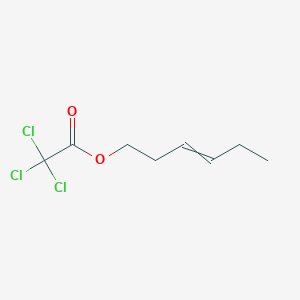
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
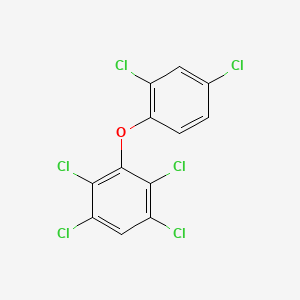
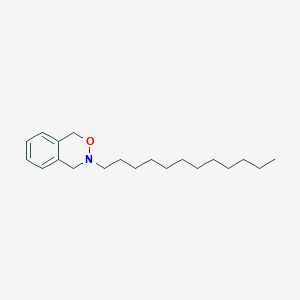
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
